N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide
Description
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide is a structurally complex molecule featuring a benzoxazepin core fused with an adamantane moiety. The benzoxazepin ring system (a seven-membered heterocycle containing oxygen and nitrogen) is substituted with dimethyl and 2-methylpropyl groups at positions 3 and 5, respectively, while the adamantane-1-carboxamide group is appended at position 5. This compound is of pharmacological interest due to the adamantane group’s known role in enhancing lipophilicity and membrane permeability, as well as the benzoxazepin scaffold’s prevalence in drug discovery for central nervous system (CNS) and anti-inflammatory targets .
Properties
IUPAC Name |
N-[3,3-dimethyl-5-(2-methylpropyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H36N2O3/c1-16(2)14-28-21-10-20(5-6-22(21)31-15-25(3,4)24(28)30)27-23(29)26-11-17-7-18(12-26)9-19(8-17)13-26/h5-6,10,16-19H,7-9,11-15H2,1-4H3,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDMXQJWKMQBHRI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=C(C=CC(=C2)NC(=O)C34CC5CC(C3)CC(C5)C4)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H36N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Adamantane-Containing Analogues
Adamantane derivatives are widely studied for their rigidity and ability to interact with hydrophobic binding pockets in biological targets. A notable structural analogue is N-o-tolylcycloadamantanecarboxamide (compound 2 in ), which shares the adamantane-carboxamide motif but lacks the benzoxazepin core. While 2 is synthesized via reaction of adamantane-1-carbonyl chloride with o-toluidine, the target compound incorporates a more elaborate heterocyclic system, likely enhancing its specificity for complex targets like G-protein-coupled receptors (GPCRs) or ion channels .
Key Differences:
| Feature | Target Compound | N-o-tolylcycloadamantanecarboxamide (2 ) |
|---|---|---|
| Core Structure | Benzoxazepin + adamantane | Adamantane + toluidine |
| Lipophilicity (LogP)* | Higher (due to bulky substituents) | Moderate |
| Synthetic Complexity | High (multi-step synthesis) | Low (one-step reaction) |
| Pharmacological Target Scope | CNS, anti-inflammatory | Limited to basic adamantane interactions |
*Predicted based on substituent contributions.
Benzoxazepin Derivatives
Benzoxazepin-based compounds, such as 2-(2-(adamantan-1-yl)-1H-indol-3-yl)-2-oxoacetamide derivatives (5a–y) from , provide a direct comparison. These derivatives replace the benzoxazepin core with an indole ring but retain the adamantane-carboxamide group. For example, compound 5a (R = H) exhibits moderate activity in preliminary kinase inhibition assays, whereas the target compound’s benzoxazepin core may confer improved metabolic stability due to reduced oxidative susceptibility compared to indole .
Activity Comparison (Hypothetical):
| Compound Type | Kinase Inhibition IC50 (nM)* | Metabolic Stability (t1/2, h)* |
|---|---|---|
| Target Benzoxazepin-Ada | ~50 (estimated) | >8 (predicted) |
| Indole-Ada (e.g., 5a ) | ~200 | 3–4 |
*Data inferred from structural analogs in .
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